EP2 receptor agonist 4

EP2 receptor Uterine contractility Prostanoid signaling

EP2 receptor agonist 4 is a chemically stabilized, selective EP2 receptor agonist that suppresses uterine motility, unlike non-selective PGE2. It is the preferred choice for tocolytic research due to its functional selectivity and in vivo potency (EC50=43 nM). This free acid analog of butaprost is critical for studies requiring moderate potency without receptor overstimulation. Procure ≥98% pure material for reproducible in vivo models.

Molecular Formula C23H36O5
Molecular Weight 392.5 g/mol
Cat. No. B10767985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP2 receptor agonist 4
Molecular FormulaC23H36O5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O
InChIInChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1
InChIKeyHJVBXPOYFHMZAS-QTUFFCAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EP2 receptor agonist 4: A Stabilized Prostanoid EP2 Agonist for Selective Uterine Relaxation Research


EP2 receptor agonist 4 (CAS 212310-16-2, also known as CAY10408) is a chemically stabilized, selective agonist of the prostaglandin E2 receptor subtype EP2 [1]. It is a free acid, 2-series analog of butaprost, developed through structural hybridization of butaprost and PGE2 [1]. The compound exhibits an EC50 of 43 nM for the EP2 receptor and demonstrates functional selectivity in vivo by suppressing uterine motility, in contrast to the stimulatory effect of the endogenous agonist PGE2 [1].

Why EP2 receptor agonist 4 Cannot Be Replaced by Generic EP2 Agonists


Substitution of EP2 receptor agonist 4 with other EP2 agonists (e.g., butaprost, PGE2, Aganepag, AGN 210676) is scientifically unjustified due to critical differences in chemical stability, potency, functional selectivity, and in vivo outcomes. Butaprost suffers from chemical instability due to dehydration of its hydroxy-cyclopentanone ring, leading to inactivation [1]. PGE2, while potent, is non-selective across EP subtypes and stimulates uterine motility, whereas EP2 receptor agonist 4 suppresses it [1]. More potent agonists like Aganepag (EC50 0.19 nM) [2] and AGN 210676 (EC50 5 nM) may overstimulate EP2 signaling in sensitive physiological models. These differential characteristics mandate the use of EP2 receptor agonist 4 for studies requiring moderate potency, chemical stability, and specific functional outcomes.

Quantitative Differentiation of EP2 receptor agonist 4 from Key Comparators


EP2 receptor agonist 4 vs. PGE2: Functional Inversion of Uterine Motility Response In Vivo

In anesthetized rats, intravenous administration of EP2 receptor agonist 4 suppressed uterine motility, whereas PGE2 (the endogenous agonist) stimulated uterine motility [1]. This functional inversion demonstrates a distinct pharmacological outcome that cannot be achieved with non-selective or endogenous agonists.

EP2 receptor Uterine contractility Prostanoid signaling

EP2 receptor agonist 4 vs. Butaprost: Enhanced Chemical Stability Eliminates Dehydration Inactivation

Butaprost is chemically unstable due to dehydration of its hydroxy-cyclopentanone ring, which renders it inactive [1]. EP2 receptor agonist 4 was specifically designed as a 'chemically more stabilized' analog, circumventing this degradation pathway [1]. While butaprost's EP2 agonist activity is nearly 10-fold less potent than that of PGE2 [1], EP2 receptor agonist 4 maintains functional EP2 agonist activity with an EC50 of 43 nM .

Prostanoid chemistry EP2 agonist stability Butaprost analog

EP2 receptor agonist 4 vs. Aganepag: Moderate Potency Prevents Supraphysiological EP2 Overactivation

Aganepag is an ultra-potent EP2 agonist with an EC50 of 0.19 nM [1], over 200-fold more potent than EP2 receptor agonist 4 (EC50 = 43 nM) . Such high potency may be unsuitable for physiological studies where endogenous-like activation levels are required, as it could saturate receptors and mask nuanced signaling dynamics.

EP2 receptor Potency comparison Aganepag

EP2 receptor agonist 4 vs. AGN 210676: Distinct Selectivity Window for EP2 Over Other Prostanoid Receptors

AGN 210676 exhibits EP2 EC50 = 5 nM, with selectivity over EP3A (EC50 = 153 nM, 30-fold) and DP (EC50 = 7749 nM, 1550-fold) . While EP2 receptor agonist 4 has an EP2 EC50 = 43 nM , its selectivity profile across other EP and prostanoid receptors is not fully characterized in public databases. This lower potency may offer a wider window for discriminating EP2-mediated effects from off-target activation in complex biological systems.

EP2 receptor Selectivity profile AGN 210676

EP2 receptor agonist 4 In Vivo Efficacy: Dose-Dependent Hypotension and Uterine Motility Inhibition in Pregnant Rats

Intravenous administration of EP2 receptor agonist 4 (0-300 μg/kg) to pregnant rats induces hypotension and inhibits uterine motility in a dose-dependent manner . This in vivo profile is distinct from that of Aganepag, which is primarily studied in wound healing and scar reduction models [1], and AGN 210676, for which limited in vivo data are publicly available .

In vivo pharmacology EP2 agonist Uterine motility

Optimal Use Cases for EP2 receptor agonist 4 Based on Quantitative Differentiation


Investigating EP2-Mediated Uterine Relaxation and Tocolytic Mechanisms

In vivo studies requiring suppression of uterine motility without the confounding stimulatory effects of PGE2 [1]. EP2 receptor agonist 4 dose-dependently inhibits uterine contractions in pregnant rats (0-300 μg/kg i.v.) , providing a validated model for tocolytic research.

EP2 Subtype-Selective Pharmacological Profiling in Complex Tissues

Experiments where moderate EP2 potency (EC50 = 43 nM) is preferred over ultra-potent agonists like Aganepag (0.19 nM) [2] to avoid receptor saturation and preserve endogenous signaling nuances.

Cardiovascular and Reproductive Safety Pharmacology Studies

Assessments of EP2 agonist effects on blood pressure and uterine tone, leveraging the compound's characterized in vivo hypotensive and uterine motility effects , which are not well-documented for more recent EP2 agonists like AGN 210676 .

Chemical Biology Studies of Prostanoid Stability and Structure-Activity Relationships

Investigations into the impact of chemical stabilization on EP2 agonist activity, comparing EP2 receptor agonist 4 to the unstable butaprost [1]. This is critical for understanding prostanoid degradation pathways and designing stable analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for EP2 receptor agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.